2-(4-chlorophenoxy)-N-(2-(thiophen-3-yl)benzyl)acetamide

Anti-glioblastoma Benzylphenoxyacetamide SAR Cytotoxicity

2-(4-Chlorophenoxy)-N-(2-(thiophen-3-yl)benzyl)acetamide (CAS 1797983-51-7) is a synthetic small molecule belonging to the phenoxyacetamide class, defined by a 4-chlorophenoxy moiety linked via an acetamide bridge to a 2-(thiophen-3-yl)benzyl group. Its molecular formula is C₁₉H₁₆ClNO₂S with a molecular weight of 357.9 g/mol.

Molecular Formula C19H16ClNO2S
Molecular Weight 357.85
CAS No. 1797983-51-7
Cat. No. B2488261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenoxy)-N-(2-(thiophen-3-yl)benzyl)acetamide
CAS1797983-51-7
Molecular FormulaC19H16ClNO2S
Molecular Weight357.85
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNC(=O)COC2=CC=C(C=C2)Cl)C3=CSC=C3
InChIInChI=1S/C19H16ClNO2S/c20-16-5-7-17(8-6-16)23-12-19(22)21-11-14-3-1-2-4-18(14)15-9-10-24-13-15/h1-10,13H,11-12H2,(H,21,22)
InChIKeyWDCANBRCQFQHDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenoxy)-N-(2-(thiophen-3-yl)benzyl)acetamide (CAS 1797983-51-7): Chemical Identity and Supplier Sourcing Baseline


2-(4-Chlorophenoxy)-N-(2-(thiophen-3-yl)benzyl)acetamide (CAS 1797983-51-7) is a synthetic small molecule belonging to the phenoxyacetamide class, defined by a 4-chlorophenoxy moiety linked via an acetamide bridge to a 2-(thiophen-3-yl)benzyl group . Its molecular formula is C₁₉H₁₆ClNO₂S with a molecular weight of 357.9 g/mol . This compound is primarily distributed as a research chemical through specialty chemical suppliers, typically at purities of 95% or higher, for use as a building block in medicinal chemistry and early-stage drug discovery programs . It is structurally distinct from simpler phenoxyacetamide analogs due to the simultaneous presence of both the 4-chlorophenoxy electron-withdrawing group and the thiophen-3-yl aromatic heterocycle on the benzylamine moiety, a combination that may confer unique physicochemical and biological properties relative to in-class compounds.

Why In-Class Phenoxyacetamide Analogs Cannot Be Freely Substituted for CAS 1797983-51-7 in Research Programs


Phenoxyacetamide derivatives exhibit pronounced structure-activity relationships (SAR) wherein subtle modifications to the phenoxy substituent, acetamide linker, or N-aryl/benzyl terminus dramatically alter biological potency, selectivity, and physicochemical properties . A 2019 study of over 50 benzylphenoxyacetamide (BPA) analogs demonstrated that the 4'-chloro substituent on the phenoxy ring and specific amide moiety features are required to retain anti-glioblastoma cytotoxicity at low μM concentrations, while even minor changes abolished activity . Furthermore, the introduction of a thiophene heterocycle into phenoxy-N-arylacetamide scaffolds has been shown to enhance cytotoxicity and modulate anti-inflammatory and anti-metastatic activity in MCF7 and HEP2 cancer cell lines compared to phenyl-only analogs . Consequently, substituting 2-(4-chlorophenoxy)-N-(2-(thiophen-3-yl)benzyl)acetamide with a structurally related but chemically distinct analog—e.g., one lacking the thiophene ring, bearing a different halogen pattern, or varying the benzyl substitution—risks losing target engagement, altering selectivity profiles, or introducing unpredictable pharmacokinetic behavior that undermines experimental reproducibility.

Quantitative Differentiation Evidence for 2-(4-Chlorophenoxy)-N-(2-(thiophen-3-yl)benzyl)acetamide (CAS 1797983-51-7) vs. Structural Analogs


4-Chloro Substitution on Phenoxy Ring: Anti-Glioblastoma Activity Requirement vs. Unsubstituted or Alternative Halogen Analogs

In the benzylphenoxyacetamide (BPA) chemotype, the presence of a 4′-chloro substituent on the phenoxy ring is structurally required for retaining anti-glioblastoma cytotoxicity. Compounds lacking this chlorine substitution or bearing alternative halogens showed substantially reduced or abolished activity . The target compound 2-(4-chlorophenoxy)-N-(2-(thiophen-3-yl)benzyl)acetamide contains this critical 4-chloro substitution, distinguishing it from unsubstituted phenoxy analogs such as N-benzyl-2-phenoxyacetamide (CAS 18861-15-9) . While direct cytotoxicity data for CAS 1797983-51-7 are not yet publicly available, the 4-chloro motif is established in the BPA series as essential for low μM activity against glioblastoma cell lines .

Anti-glioblastoma Benzylphenoxyacetamide SAR Cytotoxicity

Thiophene Heterocycle Incorporation: Enhanced Cytotoxicity vs. Phenyl-Only Phenoxyacetamide Analogs

The incorporation of a thiophene moiety into 2-phenoxy-N-arylacetamide chalcone scaffolds has been shown to produce measurable anti-cancer activity. In a 2024 study, eight novel chalcones bearing both phenoxyacetamide and thiophene groups were synthesized and screened via SRB assay; the most active compound (5c) achieved IC₅₀ values of 9.5 µg/mL against MCF7 (breast cancer) and 12 µg/mL against HEP2 (laryngeal carcinoma) cells . While this study evaluated chalcone hybrids rather than the target acetamide itself, it establishes that the thiophene heterocycle, when conjugated with a phenoxyacetamide motif, contributes to measurable cytotoxicity in these cell lines. The target compound 2-(4-chlorophenoxy)-N-(2-(thiophen-3-yl)benzyl)acetamide contains a thiophen-3-yl group directly attached to the benzyl moiety, differing from the thiophen-2-yl chalcone linkage in 5c. Analogs lacking the thiophene ring altogether, such as simple N-benzyl-2-phenoxyacetamide derivatives, would be expected to show different (and potentially lower) cytotoxicity profiles based on this class-level SAR .

Cytotoxicity Thiophene SAR MCF7 HEP2

Molecular Weight and Physicochemical Differentiation: 357.9 g/mol vs. Simpler Phenoxyacetamide Building Blocks

The molecular weight of 2-(4-chlorophenoxy)-N-(2-(thiophen-3-yl)benzyl)acetamide is 357.9 g/mol, with a molecular formula of C₁₉H₁₆ClNO₂S . This places it within the optimal range for oral drug-likeness (MW < 500 Da per Lipinski's Rule of Five), yet distinguishes it from simpler, lower-molecular-weight phenoxyacetamide building blocks such as N-benzyl-2-phenoxyacetamide (MW 241.3 g/mol) or 2-(4-chlorophenoxy)acetamide (MW 185.6 g/mol). The higher molecular weight, combined with the presence of both chlorophenyl and thiophene moieties, contributes to a calculated logP that is higher than that of simpler analogs, potentially influencing membrane permeability and protein binding. While experimentally determined logP and solubility data are not publicly available for this specific compound, the structural complexity suggests differentiated ADME behavior relative to lower-MW phenoxyacetamide analogs.

Molecular weight Drug-likeness Physicochemical properties

Thiophen-3-yl vs. Thiophen-2-yl Regioisomerism: Potential Impact on Biological Target Engagement

The target compound incorporates a thiophen-3-yl group attached to the benzyl moiety, in contrast to the more commonly studied thiophen-2-yl isomers found in many published phenoxyacetamide-thiophene hybrids . The 3-thienyl substitution pattern alters the orientation of the sulfur atom relative to the benzyl linkage, which can affect π-π stacking interactions with aromatic residues in biological targets, hydrogen bond geometry, and overall molecular conformation. In molecular docking studies of related thiophene-containing acetamides against P53 cancer mutant Y220C and Bcl2, binding energies of −22.8 and −24.2 kcal/mol, respectively, were observed for a thiophen-2-yl chalcone , but the regioisomeric impact (3-thienyl vs. 2-thienyl) on binding affinity has not been systematically evaluated. This regioisomeric difference provides the target compound with a structurally differentiated scaffold that may exhibit altered target selectivity or binding kinetics compared to the more common 2-thienyl analogs.

Thiophene regiochemistry Receptor binding π-π stacking

Recommended Research and Procurement Application Scenarios for 2-(4-Chlorophenoxy)-N-(2-(thiophen-3-yl)benzyl)acetamide (CAS 1797983-51-7)


Oncology Drug Discovery: Phenoxyacetamide-Thiophene Hybrid Lead Optimization Program

The compound's 4-chlorophenoxy motif, established in the BPA chemotype as essential for anti-glioblastoma cytotoxicity at low μM concentrations , combined with its thiophene heterocycle that has demonstrated cytotoxicity in MCF7 (IC₅₀ = 9.5 µg/mL) and HEP2 (IC₅₀ = 12 µg/mL) cell lines in related chalcone hybrids , makes it a suitable advanced intermediate for medicinal chemistry teams pursuing oncology lead optimization. The thiophen-3-yl regioisomeric position offers underexplored chemical space for SAR development targeting glioblastoma, breast, or laryngeal carcinoma programs.

Structure-Activity Relationship (SAR) Studies on Phenoxyacetamide Chemotype Expansion

This compound serves as a key scaffold for systematic SAR exploration around the benzyl-thiophene substitution pattern. The 3-thienyl regioisomer is underrepresented in the published literature compared to 2-thienyl analogs , and procurement of this specific compound enables comparative studies to determine whether the 3-thienyl orientation alters target binding (e.g., to P53 Y220C or Bcl2, where 2-thienyl chalcones showed binding energies of −22.8 to −24.2 kcal/mol ) or cytotoxicity profiles.

Blood-Brain Barrier Penetrant Candidate Screening for CNS Oncology

The BPA chemotype from which this compound is derived has yielded analogs (HR28, HR32, HR37, HR46) with demonstrated blood-brain barrier penetration capability and glioblastoma cytotoxicity . The molecular weight of 357.9 g/mol, combined with the lipophilic chlorophenyl and thiophene moieties, positions this compound within a favorable property space for CNS drug development. Procurement enables permeability screening (e.g., PAMPA-BBB or MDCK-MDR1 assays) to determine whether the thiophene modification enhances or retains BBB penetration relative to reported BPA leads.

Chemical Probe Development for Target Identification Studies

The dual pharmacophoric features (4-chlorophenoxy and thiophen-3-yl benzyl) create a structurally distinct probe for chemoproteomics or affinity-based target deconvolution studies. The compound's acetamide linker provides a potential handle for further derivatization (e.g., biotinylation or fluorophore conjugation) without compromising the core pharmacophore, enabling pull-down experiments to identify protein targets engaged by this specific chemotype, which may differ from those bound by simpler phenoxyacetamide or 2-thienyl analogs .

Quote Request

Request a Quote for 2-(4-chlorophenoxy)-N-(2-(thiophen-3-yl)benzyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.